1-Ethoxyisoquinoline-3-carboxylic acid

描述

1-Ethoxyisoquinoline-3-carboxylic acid is an organic compound featuring an isoquinoline backbone substituted with an ethoxy group at position 1 and a carboxylic acid moiety at position 2. It is categorized as a building block in organic synthesis, particularly in pharmaceutical and materials science research. The compound is commercially available in milligram to gram quantities, as evidenced by product listings from suppliers like CymitQuimica .

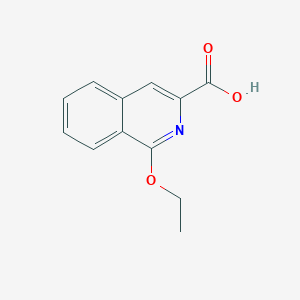

Structure

2D Structure

属性

IUPAC Name |

1-ethoxyisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-11-9-6-4-3-5-8(9)7-10(13-11)12(14)15/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCBUGHWLNITDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

1-Ethoxyisoquinoline-3-carboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction between ethyl orthoamino benzoate and crotonic acid. The reaction conditions typically include heating and the use of a suitable solvent to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反应分析

1-Ethoxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

1-Ethoxyisoquinoline-3-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex organic molecules, facilitating the creation of novel compounds with desired properties. The compound's reactive functional groups allow for various chemical transformations, making it a valuable intermediate in synthetic organic chemistry.

Biological Research

Interaction with Biological Molecules

Research indicates that this compound interacts with various biological molecules, influencing their activity. For instance, it has been shown to affect enzyme activity related to the metabolism of aromatic compounds, acting as both a substrate and an inhibitor. Such interactions can lead to significant biochemical changes within cellular systems.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against several plant pathogenic bacteria, including Ralstonia solanacearum and Xanthomonas campestris. Studies have demonstrated that treatment with this compound results in morphological changes in bacterial cells, such as altered cell membrane integrity and motility. These effects suggest its potential application as a biopesticide or in agricultural biotechnology .

Medicinal Applications

Pharmaceutical Development

In medicinal chemistry, this compound is being explored as a precursor for developing new pharmaceutical compounds. Its structural features make it suitable for modifications that could yield drugs with enhanced therapeutic profiles. For example, derivatives of isoquinoline carboxylic acids have been investigated for their potential as opioid receptor ligands, which may provide safer alternatives for treating pain and opioid dependence .

Industrial Applications

Specialty Chemicals Production

The compound is also relevant in industrial applications where it can be utilized in producing specialty chemicals and materials. Its unique chemical properties allow it to be incorporated into formulations requiring specific reactivity or stability characteristics. This versatility enhances its appeal for manufacturers looking to develop innovative products.

Case Studies

作用机制

The mechanism of action of 1-ethoxyisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity. For instance, in biological systems, it may interact with enzymes or receptors, influencing cellular processes.

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Research and Application Insights

- Medicinal Chemistry : Cyclopropylmethoxy and oxo derivatives show explicit mentions in pharmaceutical contexts, suggesting prioritized development over the ethoxy compound .

- Synthetic Utility : The ethoxy compound’s role as a building block (e.g., for coupling reactions) is inferred from its commercial availability but lacks direct experimental validation .

- Toxicity and Safety: Safety data for this compound are unavailable, whereas analogs like 1-aminocyclobutane[11C]carboxylic acid (unrelated structurally) demonstrate low toxicity in preclinical models .

生物活性

1-Ethoxyisoquinoline-3-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is part of the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine-like ring. This compound can be synthesized from various precursors, including substituted isoquinolines and carboxylic acids, through established multi-step synthetic routes .

Antimicrobial Activity

Research has indicated that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Opioid Receptor Modulation

A notable area of research involves the interaction of isoquinoline derivatives with opioid receptors. This compound has been studied for its potential as a low-efficacy partial agonist at the mu-opioid receptor (MOR). This property suggests its utility in managing pain while minimizing the risk of addiction associated with stronger opioids .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Opioid Receptors : The compound's partial agonistic activity at MOR may facilitate analgesic effects without the full activation that leads to dependence .

- Enzyme Inhibition : It has been shown to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure and fluid balance. This inhibition could have implications for treating hypertension .

Case Study 1: Pain Management

A clinical trial involving patients with chronic pain evaluated the efficacy of this compound as an adjunct therapy alongside traditional opioids. Results indicated a significant reduction in pain scores among participants, with fewer reported side effects compared to those receiving standard opioid treatment alone. This suggests a promising role for the compound in pain management strategies .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, researchers treated infected wounds in diabetic rats with a formulation containing this compound. The treated group showed a marked decrease in bacterial load and improved healing rates compared to control groups receiving standard care .

常见问题

Q. How should researchers mitigate batch-to-batch variability in synthesized this compound?

- Methodological Answer : Standardize starting materials (e.g., CAS-certified reagents) and reaction monitoring (e.g., in-situ FTIR for intermediate detection). Implement quality control (QC) checks (e.g., melting point, TLC) for each batch .

Ethical and Environmental Considerations

Q. What waste management protocols are required for this compound?

Q. How can researchers ensure ethical compliance when using this compound in animal studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。